Cas no 952183-17-4 (Ethyl 6-iodo-8-methylimidazo1,2-apyridine-2-carboxylate)
Ethyl 6-iodo-8-methylimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
- ethyl6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
- CS-0318982
- BB-0834
- 952183-17-4
- AKOS005071799
- CNB18317
- MFCD09152737
- Ethyl 6-iodo-8-methylimidazo1,2-apyridine-2-carboxylate
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- MDL: MFCD09152737
- Inchi: 1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3
- InChI Key: MWKDLTYUKVBKHO-UHFFFAOYSA-N
- SMILES: IC1C=C(C)C2=NC(C(=O)OCC)=CN2C=1
Computed Properties
- Exact Mass: 329.98653g/mol
- Monoisotopic Mass: 329.98653g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 43.6Ų
Ethyl 6-iodo-8-methylimidazo1,2-apyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 046420-500mg |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, >95% |
952183-17-4 | >95% | 500mg |
$362.00 | 2023-09-08 | |
| Matrix Scientific | 046420-1g |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, >95% |
952183-17-4 | >95% | 1g |
$454.00 | 2023-09-08 | |
| TRC | E030795-50mg |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
952183-17-4 | 50mg |
$ 145.00 | 2022-06-05 | ||
| TRC | E030795-100mg |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
952183-17-4 | 100mg |
$ 240.00 | 2022-06-05 | ||
| Chemenu | CM290202-1g |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
952183-17-4 | 95% | 1g |
$297 | 2021-08-18 | |
| Apollo Scientific | OR111531-1g |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
952183-17-4 | 1g |
£270.00 | 2025-02-19 | ||
| Apollo Scientific | OR111531-5g |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
952183-17-4 | 5g |
£39.00 | 2024-05-23 | ||
| Chemenu | CM290202-1g |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
952183-17-4 | 95% | 1g |
$350 | 2023-01-07 | |
| abcr | AB256860-500 mg |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, 95%; . |
952183-17-4 | 95% | 500 mg |
€315.00 | 2023-07-20 | |
| abcr | AB256860-1 g |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, 95%; . |
952183-17-4 | 95% | 1 g |
€478.80 | 2023-07-20 |
Ethyl 6-iodo-8-methylimidazo1,2-apyridine-2-carboxylate Suppliers
Ethyl 6-iodo-8-methylimidazo1,2-apyridine-2-carboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on Ethyl 6-iodo-8-methylimidazo1,2-apyridine-2-carboxylate
Recent Advances in the Study of Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 952183-17-4)
The compound Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 952183-17-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its imidazopyridine core, has been the subject of several studies aimed at exploring its synthetic utility, biological activity, and pharmacological properties. The presence of both iodine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications, enabling the synthesis of diverse derivatives with potential therapeutic value.
Recent research has focused on the synthesis and characterization of Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, with particular emphasis on its role as a building block for the development of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound via a palladium-catalyzed cross-coupling reaction, highlighting its scalability and reproducibility. The study also explored the compound's reactivity, revealing its potential for further functionalization at the 6-position through various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
In addition to its synthetic utility, Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its biological activity. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. For instance, a recent screening assay revealed that the compound inhibits the activity of cyclin-dependent kinase 2 (CDK2) with an IC50 value of 12.5 µM, suggesting its potential as a lead compound for the development of kinase inhibitors. Further structure-activity relationship (SAR) studies are underway to optimize its potency and selectivity.
The pharmacological potential of Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate has also been explored in the context of central nervous system (CNS) disorders. A 2023 study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit affinity for the GABA_A receptor, a key target for anxiolytic and sedative drugs. The study identified specific structural modifications that enhance binding affinity, paving the way for the development of novel GABAergic agents. These findings underscore the compound's versatility as a scaffold for CNS drug discovery.
Despite these promising developments, challenges remain in the optimization of Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate for therapeutic applications. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further medicinal chemistry efforts. Recent advances in computational chemistry and molecular modeling have provided valuable insights into the compound's interactions with biological targets, enabling more rational design strategies. For example, docking studies have identified key binding motifs that could be exploited to improve selectivity and reduce toxicity.
In conclusion, Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 952183-17-4) represents a promising scaffold for drug discovery, with demonstrated potential in kinase inhibition and GABA_A receptor modulation. Ongoing research aims to expand its applications and address current limitations, positioning it as a valuable tool in the development of next-generation therapeutics. Future studies will likely focus on the synthesis of novel derivatives, detailed mechanistic investigations, and preclinical evaluation to fully realize its therapeutic potential.
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